molecular formula C12H15N3O3 B5766822 4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde

4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5766822
M. Wt: 249.27 g/mol
InChI Key: BHXKGHHMCAUTAT-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further functionalized with a carbaldehyde group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 3-nitrobenzyl chloride with piperazine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the carbaldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 4-[(3-Nitrophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both a nitrophenyl group and a carbaldehyde group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(3-nitrophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-10-14-6-4-13(5-7-14)9-11-2-1-3-12(8-11)15(17)18/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXKGHHMCAUTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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